Sorbitan

Übersicht

Beschreibung

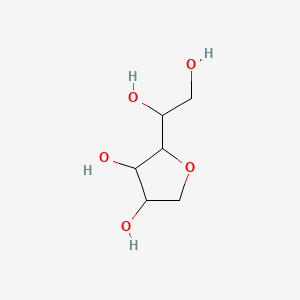

Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide . This compound is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. This reaction typically yields a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol being the dominant product . The dehydration reaction can be carried out even in the presence of excess water .

Industrial Production Methods: The industrial production of this compound involves the etherification of sorbitol followed by esterification. Optimal conditions for the etherification reaction include a catalyst concentration of 1.1%, a reaction temperature of 150°C, and a reaction time of 90 minutes . The process is conducted under nitrogen protection and a vacuum degree of no less than 0.096 Mpa .

Analyse Chemischer Reaktionen

Types of Reactions: Sorbitan undergoes various chemical reactions, including esterification and crystallization. Esterification involves the reaction of this compound with fatty acids to form this compound esters .

Common Reagents and Conditions: The esterification reaction typically uses oleic acid and is conducted under conditions that include a catalyst and controlled temperature .

Major Products: The major products formed from these reactions include this compound esters such as this compound monooleate (Span 80), which is widely used as an emulsifier .

Wissenschaftliche Forschungsanwendungen

Sorbitan and its derivatives have a wide range of applications in various fields:

Chemistry: Used as emulsifying agents in the preparation of emulsions, creams, and ointments.

Biology: Employed in the stabilization of proteins and other biological molecules.

Medicine: Utilized in pharmaceutical formulations to enhance the stability and solubility of drugs.

Industry: Applied in the food industry as emulsifiers and stabilizers.

Wirkmechanismus

The mechanism by which sorbitan exerts its effects involves its amphiphilic nature, allowing it to reduce interfacial tension and improve the dispersion or solubilization of one phase in another . This property is crucial in its role as an emulsifying agent.

Vergleich Mit ähnlichen Verbindungen

Polysorbates: Ethoxylated sorbitan esters known as polysorbates (e.g., Tween 80) are widely used in pharmaceuticals and food.

Sorbitol: A precursor to this compound, used in various applications including as a sweetener and humectant.

Uniqueness: this compound’s unique property lies in its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, which are ethoxylated, this compound esters are non-ethoxylated, making them suitable for different applications .

Eigenschaften

CAS-Nummer |

20662-31-1 |

|---|---|

Molekularformel |

C6H12O5 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

2-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2 |

InChI-Schlüssel |

JNYAEWCLZODPBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(C(O1)C(CO)O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8753935.png)

![4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8753937.png)

![8-Chloro-1-isopropyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8754002.png)

![7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B8754017.png)